Vanillic acid

概要

説明

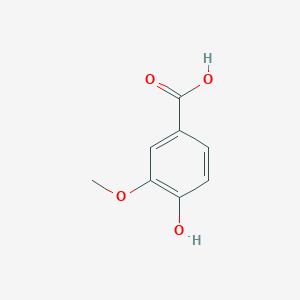

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of benzoic acid, naturally occurring in plants such as bamboo root (Phyllostachys nigra), cereals, fruits, and fermented products like mulberry Jiaosu . It is a key intermediate in lignin degradation and is industrially relevant due to its structural similarity to terephthalic acid (TPA), a petrochemical-derived monomer used in polyesters . Pharmacologically, this compound exhibits antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. For instance, it suppresses hypoxia-inducible factor-1α (HIF-1α) in colon cancer cells by inhibiting mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways, demonstrating potent antitumor activity . Additionally, this compound ameliorates metabolic syndrome by modulating lipid metabolism, glucose homeostasis, and adipocyte activity .

準備方法

Vanillic acid can be synthesized through the oxidation of vanillin using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH), achieving a conversion yield of approximately 89% . Industrial production methods often involve bioconversion processes, where ferulic acid is converted to this compound using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus .

化学反応の分析

バニリン酸は、次のようなさまざまな種類の化学反応を起こします。

酸化: バニリン酸は、バニリンを生成するように酸化することができます。

還元: バニリルアルコールに還元することができます。

置換: ベンゼン環上のメトキシ基とヒドロキシ基は、さまざまな置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、Pd/CやNaBH4などの酸化剤、水素化リチウムアルミニウム(LiAlH4)などの還元剤があります。 これらの反応から生成される主な生成物には、バニリン、バニリルアルコール、およびさまざまな置換誘導体があります .

4. 科学研究の応用

バニリン酸は、科学研究において幅広い用途があります。

化学: バニリンや他の芳香族化合物の合成における中間体として使用されます。

生物学: バニリン酸は、その抗酸化特性と植物の代謝における役割について研究されています。

医学: 研究によると、バニリン酸は、がん、糖尿病、肥満、神経変性疾患、心血管疾患、肝臓病に対する潜在的な治療効果を持っています.

科学的研究の応用

Pharmacological Properties

Vanillic acid exhibits a range of pharmacological effects that make it a valuable compound in various fields:

- Antioxidant Activity : this compound has been shown to enhance the antioxidant defense system in the body, providing neuroprotective effects against oxidative stress and brain damage .

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce inflammation markers in conditions such as ulcerative colitis and other inflammatory diseases .

- Anticancer Potential : Studies have demonstrated that this compound nanocomposites possess anticancer properties, indicating its potential use in cancer therapy .

- Radioprotective Effects : this compound has been identified as a protective agent against radiation injuries, enhancing cell survival rates in experimental models .

Therapeutic Applications

This compound's therapeutic applications span various medical conditions:

- Pulmonary Hypertension : In vivo studies have shown that this compound can protect pulmonary tissues and intervene in right ventricular remodeling in models of pulmonary arterial hypertension .

- Ulcerative Colitis : Clinical studies suggest that this compound can alleviate symptoms of ulcerative colitis by reducing weight loss and colon shortening associated with the condition .

- Neurodegenerative Diseases : this compound has shown promise in counteracting neurotoxicity and improving memory performance in models of neurodegenerative diseases .

Market Trends

The global market for this compound is expanding due to its applications across multiple industries:

| Industry | Application | Market Growth Rate (CAGR) |

|---|---|---|

| Food | Flavoring agent, antioxidant, and preservative in confectionery and beverages | 2.2% (2023-2030) |

| Cosmetics | Antioxidant and skin conditioning agent in anti-aging products | Growing demand |

| Pharmaceuticals | Intermediate for drug synthesis with anti-inflammatory properties | Increasing utilization |

The this compound market was valued at approximately USD 20.1 billion in 2022, driven by rising consumer demand for natural products in food and cosmetics .

Case Study 1: Radioprotection

A study demonstrated that this compound could enhance the survival rate of BALB/c mice subjected to gamma radiation. The compound showed no toxicity at concentrations below 100 µg/ml and effectively suppressed cell viability loss due to radiation exposure .

Case Study 2: Ulcerative Colitis

In a controlled experiment involving DSS-induced colitis in mice, this compound significantly reduced disease activity index scores and improved overall health indicators compared to untreated groups. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .

Case Study 3: Neuroprotection

Research indicated that this compound treatment could mitigate LPS-induced neuroinflammation and memory impairment in mice. The compound was effective in reversing synaptic loss and enhancing cognitive function, highlighting its potential role in treating neurodegenerative disorders .

作用機序

バニリン酸は、さまざまな分子経路を通じてその効果を発揮します。プロ炎症性サイトカインを阻害し、炎症カスケードを抑制することが示されています。 さらに、バニリン酸は、活性酸素種(ROS)と一酸化窒素合成酵素(iNOS)の発現を阻害し、その抗酸化作用と抗炎症作用に寄与しています .

類似化合物との比較

Comparison with Similar Compounds

Vanillic acid shares structural and functional similarities with other phenolic acids, but distinct differences in biological activity, chemical reactivity, and industrial applications exist. Below is a detailed comparison:

Ferulic Acid

- Structure: Ferulic acid (4-hydroxy-3-methoxycinnamic acid) differs from this compound by a propenoic side chain instead of a carboxylic acid group.

- Metabolism : Rhodotorula rubra converts ferulic acid to this compound via β-oxidation-like pathways under aerobic conditions. In anaerobic environments, it forms 4-hydroxy-3-methoxystyrene .

- Applications : Ferulic acid is a precursor for vanillin production, whereas this compound is more stable and directly utilized in polymer synthesis .

p-Coumaric Acid

- Structure : Lacks the methoxy group (-OCH₃) present in this compound, resulting in reduced steric hindrance.

- Analytical Differentiation : Machine learning (ML) models analyzing electrochemical luminescence (ECL) data show distinct predictive performance for this compound (MAE = 0.805, R² = 0.863) compared to p-coumaric acid (MAE = 1.122, R² = 0.792) due to variability in electrochemical signals .

Gallic Acid

- Structure : A trihydroxybenzoic acid lacking the methoxy group.

- Electrochemical Behavior : Cyclic voltammetry reveals distinct oxidation peaks for gallic acid (+0.25 V) and this compound (+0.45 V), enabling simultaneous detection in mixtures .

- Pharmacology: Gallic acid shows stronger tyrosinase inhibition (IC₅₀ = 15.84 mM for this compound vs. ~5 mM for gallic acid) but higher cytotoxicity (IC₅₀ = 9.24 mM vs. ~2 mM) in B16F1 melanoma cells .

Syringic Acid

- Structure : Contains two methoxy groups (3,5-dimethoxy-4-hydroxybenzoic acid), enhancing lipid solubility.

- Bioactivity : Syringic acid demonstrates superior antioxidant capacity in scavenging free radicals but inferior anti-inflammatory effects compared to this compound, which reduces IL-6 and COX-2 levels in ulcerative colitis .

Vanillin

- Structure : The aldehyde derivative of this compound.

- Metabolism : Vanillin is rapidly oxidized to this compound in vivo, limiting its direct therapeutic use.

- Industrial Use : this compound’s carboxylic acid group enables polyester synthesis (e.g., poly(ethylene vanillate)), whereas vanillin is primarily a flavoring agent .

Data Tables

Table 1: Pharmacological Comparison of this compound and Analogues

Table 2: Structural and Industrial Comparison

Key Research Findings

- Anticancer Activity: this compound reduces tumor volume by 60% in HCT116 xenograft models via HIF-1α suppression, outperforming ferulic and p-coumaric acids in specificity .

- Industrial Viability : Poly(ethylene vanillate) derived from this compound exhibits thermal stability comparable to petroleum-based polyesters, unlike vanillin-derived polymers .

生物活性

Vanillic acid, a phenolic compound derived from vanillin, exhibits a wide range of biological activities that have garnered significant attention in recent years. Its potential therapeutic properties include antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (4-hydroxy-3-methoxybenzoic acid) is characterized by its methoxy and hydroxyl functional groups, which contribute to its biological activities. The chemical structure can be represented as follows:

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It acts as a free radical scavenger, effectively reducing oxidative stress in various biological systems.

- Mechanism of Action : The antioxidant activity is primarily attributed to the methoxy group, which enhances the compound's ability to donate electrons and neutralize free radicals .

- Research Findings : A study demonstrated that this compound significantly reduced oxidative stress markers in rats exposed to tetrachloride-induced hepatotoxicity. The administration of this compound restored normal levels of liver enzymes and reduced inflammation markers such as IL-6 .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various pathways.

- Case Study : In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, this compound co-treatment reduced the expression of pro-inflammatory markers such as RAGE and activated GFAP, indicating its potential for neuroprotection against inflammatory damage .

- Biochemical Analysis : Western blotting and immunofluorescence assays revealed that this compound treatment inhibited the activation of JNK and NF-kB pathways, which are critical in mediating inflammatory responses .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in various models of neurodegeneration.

- Research Overview : this compound has been shown to counteract neurotoxicity induced by LPS by regulating key signaling pathways involved in neuroinflammation and amyloidogenesis. In particular, it was effective in reducing elevated levels of beta-secretase 1 (BACE1) and amyloid-beta (Aβ) in the mouse brain .

- Behavioral Tests : Behavioral assessments indicated that this compound treatment improved memory functions impaired by neuroinflammatory conditions .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

- Study Findings : Research indicated that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental approaches are used to optimize the extraction efficiency of vanillic acid from natural sources?

Methodological Answer: Extraction efficiency is typically optimized using parameters such as solvent type, temperature, and extraction time. For example, physical extraction equilibrium studies using natural oils (e.g., sesame oil, groundnut oil) calculate the distribution coefficient (KD) as the ratio of this compound concentration in the organic phase to the aqueous phase . Thermodynamic analysis (e.g., enthalpy, entropy changes) and kinetic modeling (e.g., Ponomarev model) are critical for identifying optimal conditions. For pumpkin seeds, a 40% ethanol solvent, V/m ratio of 20, 45°C, and 100-minute extraction time achieved maximum yield .

Q. How is this compound biosynthesized in plants, and what enzymes are involved?

Methodological Answer: this compound biosynthesis occurs via lignin degradation pathways, particularly through the oxidation of ferulic acid or vanillin. Enzymes like carboxylic acid reductases and cytochrome P450 oxidases are key. Genetic engineering studies highlight Aspergillus niger strains (e.g., C28B25) that metabolize ferulic acid to this compound via propenoic chain breakdown, achieving ~57% conversion efficiency .

Q. What are the primary mechanisms underlying this compound’s antibacterial activity?

Methodological Answer: this compound disrupts bacterial membrane integrity and cellular morphology, leading to cell lysis. Time-kill assays against Staphylococcus aureus show log reductions in viable colonies, with MIC values ranging from 600 µg/mL to 1.6 mg/mL depending on bacterial strain and methodology (e.g., broth microdilution vs. agar diffusion) . Gram-positive bacteria are more susceptible due to their peptidoglycan structure .

Advanced Research Questions

Q. How can conflicting MIC values for this compound’s antibacterial activity be reconciled across studies?

Methodological Answer: Variations in MIC values arise from differences in bacterial strains, growth media, and assay protocols. For instance, Qian et al. (2019) reported 600 µg/mL for S. aureus, while Keman & Soyer (2019) observed 1.6 mg/mL due to higher bacterial inoculum sizes . Standardizing protocols (e.g., CLSI guidelines) and using internal controls (e.g., vancomycin) can minimize discrepancies .

Q. What strategies enhance the thermostability and catalytic efficiency of enzymes used in this compound bioconversion?

Methodological Answer: Protein engineering (e.g., site-directed mutagenesis) and immobilization on solid supports improve enzyme stability. For example, carboxylic acid reductases engineered for this compound-to-vanillin conversion showed enhanced thermostability (retaining >80% activity at 50°C) and kcat values of 2.4 s<sup>-1</sup> . Deep eutectic solvents (DES) also stabilize enzymes during oxidation reactions, achieving 5 recyclability cycles without activity loss .

Q. How does this compound modulate transgene expression in mammalian systems?

Methodological Answer: this compound acts as a diet-controlled inducer in synthetic gene circuits. In Caulobacter crescentus-derived systems, it binds transcription factors to activate promoters, achieving dose-dependent transgene expression (e.g., 1–10 mM this compound induces 5–50-fold luciferase activity in mice) . This system’s specificity is validated via RNA-seq, showing minimal off-target gene activation .

Q. What are the trade-offs between chemical and biological synthesis routes for this compound?

Methodological Answer:

Q. How do spectroscopic properties of this compound inform its environmental monitoring?

Methodological Answer: UV/Vis spectroscopy determines this compound’s complex refractive index (CRI) in aerosols, critical for climate modeling. Wet generation (solution absorption) yields k = 0.000–0.388, while dry generation (powder reflectance) gives k = 0.000–0.498 at 270–600 nm . These values align with organic carbon indices, enabling biomass burning tracer quantification in atmospheric studies .

Q. What genetic engineering approaches improve this compound production in microbial strains?

Methodological Answer: Overexpression of fcs (feruloyl-CoA synthetase) and ech (enoyl-CoA hydratase) genes in Aspergillus niger enhances this compound titers by 40% . CRISPR-Cas9-mediated knockout of competing pathways (e.g., β-ketoadipate) further redirects carbon flux toward this compound, achieving 12 g/L in fed-batch reactors .

Q. How does this compound exhibit dual genotoxic and anti-genotoxic effects?

Methodological Answer: At low doses (1 µg/mL), this compound reduces MMC-induced micronuclei by 60% via ROS scavenging (confirmed via comet assay) . At high doses (2 µg/mL), it induces DNA strand breaks, likely through pro-oxidant activity. Dose-response studies recommend <1.5 µg/mL for therapeutic applications .

特性

IUPAC Name |

4-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOLLVMJNQIZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Record name | vanillic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanillic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059522 | |

| Record name | Vanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS], Solid, White to beige powder or needle; vanilla like odour | |

| Record name | Vanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-3-methoxy benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1.5 mg/mL at 14 °C, slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-3-methoxy benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000171 [mmHg] | |

| Record name | Vanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-34-6 | |

| Record name | Vanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanillic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM8Q3JM2Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。